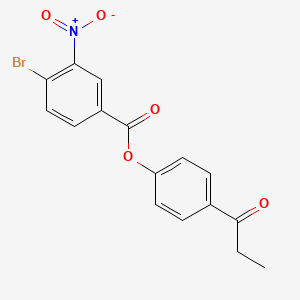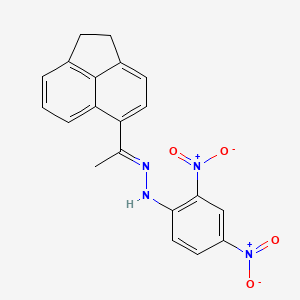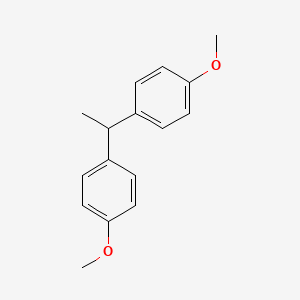![molecular formula C21H18N2O6 B10887109 {4-[(1E)-2-cyano-3-{[4-(ethoxycarbonyl)phenyl]amino}-3-oxoprop-1-en-1-yl]phenoxy}acetic acid](/img/structure/B10887109.png)
{4-[(1E)-2-cyano-3-{[4-(ethoxycarbonyl)phenyl]amino}-3-oxoprop-1-en-1-yl]phenoxy}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-{(E)-2-CYANO-3-[4-(ETHOXYCARBONYL)ANILINO]-3-OXO-1-PROPENYL}PHENOXY)ACETIC ACID is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyano group, an ethoxycarbonyl group, and a phenoxyacetic acid moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{(E)-2-CYANO-3-[4-(ETHOXYCARBONYL)ANILINO]-3-OXO-1-PROPENYL}PHENOXY)ACETIC ACID typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the condensation of bromo derivatives with diethyl ethoxymethylenemalonate, followed by further reactions to introduce the cyano and ethoxycarbonyl groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-{(E)-2-CYANO-3-[4-(ETHOXYCARBONYL)ANILINO]-3-OXO-1-PROPENYL}PHENOXY)ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-(4-{(E)-2-CYANO-3-[4-(ETHOXYCARBONYL)ANILINO]-3-OXO-1-PROPENYL}PHENOXY)ACETIC ACID has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(4-{(E)-2-CYANO-3-[4-(ETHOXYCARBONYL)ANILINO]-3-OXO-1-PROPENYL}PHENOXY)ACETIC ACID involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other derivatives of phenoxyacetic acid and anilinoquinoline derivatives. These compounds share structural features with 2-(4-{(E)-2-CYANO-3-[4-(ETHOXYCARBONYL)ANILINO]-3-OXO-1-PROPENYL}PHENOXY)ACETIC ACID but differ in their specific functional groups and overall structure .
Uniqueness
The uniqueness of 2-(4-{(E)-2-CYANO-3-[4-(ETHOXYCARBONYL)ANILINO]-3-OXO-1-PROPENYL}PHENOXY)ACETIC ACID lies in its combination of functional groups, which confer specific chemical and biological properties
Eigenschaften
Molekularformel |
C21H18N2O6 |
|---|---|
Molekulargewicht |
394.4 g/mol |
IUPAC-Name |
2-[4-[(E)-2-cyano-3-(4-ethoxycarbonylanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid |
InChI |
InChI=1S/C21H18N2O6/c1-2-28-21(27)15-5-7-17(8-6-15)23-20(26)16(12-22)11-14-3-9-18(10-4-14)29-13-19(24)25/h3-11H,2,13H2,1H3,(H,23,26)(H,24,25)/b16-11+ |
InChI-Schlüssel |
ZDPNQRXCLTWZJA-LFIBNONCSA-N |
Isomerische SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=C(C=C2)OCC(=O)O)/C#N |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)OCC(=O)O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-benzyl-1-[3-(benzyloxy)-4-methoxybenzyl]-N-methylpiperidin-4-amine](/img/structure/B10887038.png)

![N-(4-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}phenyl)acetamide](/img/structure/B10887044.png)
![N-(4-butoxyphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B10887048.png)

![3-[Benzyl(ethyl)amino]-N~1~-(2,5-dimethylphenyl)propanamide](/img/structure/B10887060.png)
![1-Cyclohexyl-4-[(4-ethylphenyl)methyl]piperazine](/img/structure/B10887067.png)
![Methyl 5-[4-(difluoromethoxy)phenyl]-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B10887075.png)
![(5Z)-5-[(3-bromophenyl)methylidene]-2-(4-chloroanilino)-1,3-thiazol-4-one](/img/structure/B10887080.png)
![2-(3-cyclopropyl-1H-pyrazol-5-yl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10887087.png)
![3-cyclopropyl-6-(4-fluorophenyl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10887088.png)
![6-cyclopropyl-N-(3-methyl-1,2-oxazol-5-yl)-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10887092.png)
![1-(10H-phenothiazin-10-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone](/img/structure/B10887093.png)
